2H-1,4-Benzoxazine
Description
2H-1,4-Benzoxazine is a heterocyclic compound featuring a six-membered ring containing one oxygen and one nitrogen atom. Its derivatives are widely studied due to their pharmacological versatility, including roles as potassium channel modulators , serotonin receptor antagonists , and antihypertensive agents . The scaffold’s bioisosteric properties with benzoxazolones further enhance its utility in drug design . Key derivatives, such as 3,4-dihydro-2H-1,4-benzoxazine, exhibit weak basicity (pKa ~3.5–4.0) due to the nitrogen atom in the pyridine-like ring, with substituents at position 2 having minimal impact on ionization .
Properties
CAS No. |
255-03-8 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H7NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-5H,6H2 |
InChI Key |
PVTXJGJDOHYFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Core Structural Differences
Key Insights :
- Oxygen vs. Sulfur : The replacement of oxygen with sulfur in 1,4-benzothiazine increases electron delocalization, enhancing antioxidant activity .
- Ring Saturation: 3,4-Dihydro derivatives of benzoxazine exhibit improved thermal stability (Tg up to 218°C) compared to non-saturated analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- Basicity : 2H-1,4-Benzoxazine derivatives exhibit consistent weak basicity (pKa ~4.0) regardless of 2-alkyl substituents, unlike benzothiazines, where sulfur enhances acidity .
- Thermal Stability: Fluorinated benzoxazines (e.g., p-CF₃PhO-substituted) show lower surface energy (18–22 mN/m) and higher Tg (218°C) compared to non-fluorinated analogs .
Key Insights :
- Efficiency: Microwave-assisted synthesis reduces reaction time for benzoxazine-butanolide hybrids (e.g., compound 25: 96% yield) .
- Scalability : Cyclotriphosphazene-based benzoxazines achieve high molecular weights (Ov = 2–6) with low melt viscosity (0.521–22.0 Pa·s at 100°C), enabling industrial-scale production .
Table 4: Pharmacological Profiles
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